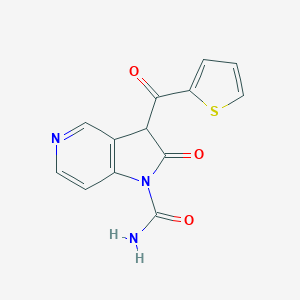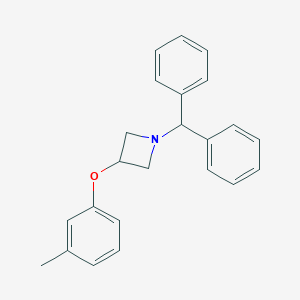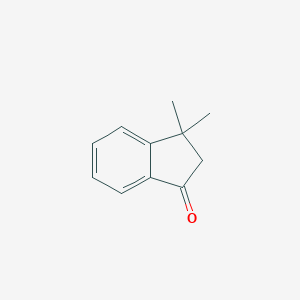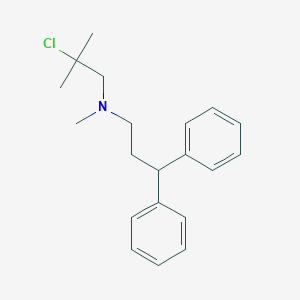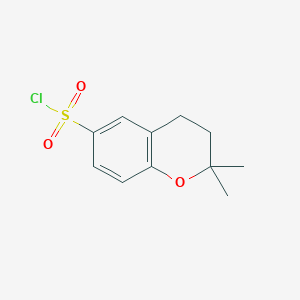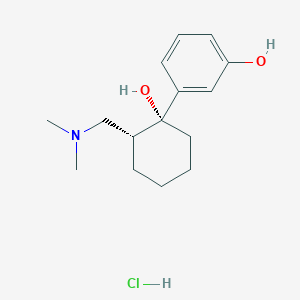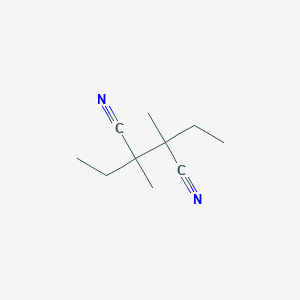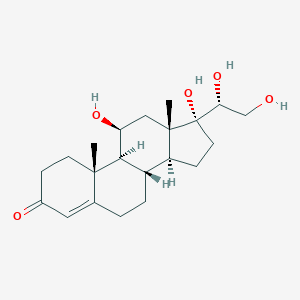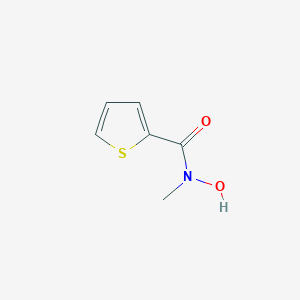
4’-Methylpropiophenon
Übersicht
Beschreibung
4’-Methylpropiophenone (CAS № 5337-93-9) is an organic aromatic ketone characterized by a propiophenone structure with a methyl substituent at the para position. This compound is a fundamental precursor in organic synthesis, particularly for the synthesis of complex molecules due to its reactive ketone group .
Wissenschaftliche Forschungsanwendungen
4’-Methylpropiophenone has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds such as tolperisone and other muscle relaxants.
Specialty Chemicals: It serves as a precursor for the synthesis of specialty chemicals and complex organic molecules.
Electrocarboxylation Reactions: Utilized as a reagent in electrocarboxylation reactions.
Wirkmechanismus
Target of Action
4’-Methylpropiophenone is an organic aromatic ketone, characterized by a propiophenone structure with a methyl substituent at the para position . It serves as a fundamental precursor for the synthesis of complex molecules by its reactive ketone group . It is used as an intermediate in the synthesis of 4-methylmethcathinone (4-MMC; mephedrone), a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects .
Mode of Action
Based on its chemical structure, it is likely that 4’-Methylpropiophenone has a similar mechanism of action to other stimulant drugs . It blocks the reuptake of, and stimulates the release of stimulant neurotransmitters such as serotonin, dopamine, and norepinephrine .
Biochemical Pathways
Given its role as a precursor in the synthesis of 4-mmc, it can be inferred that it may influence the biochemical pathways related to the action of 4-mmc, which includes the serotonin, dopamine, and norepinephrine pathways .
Pharmacokinetics
Its physical properties such as its solubility in organic solvents and water , and its boiling and melting points may influence its bioavailability.
Result of Action
Given its role as a precursor in the synthesis of 4-mmc, it can be inferred that it may contribute to the effects of 4-mmc, which include elevated blood pressure and heart rate, hyperthermia, increased glucose levels, heightened anxiety and panic attack risk, increased levels of cortisol, acth, oxytocin, prolactin, β-endorphin, growth hormone, adrenaline, norepinephrine, histamine, and immunosuppressive effects .
Biochemische Analyse
Biochemical Properties
4’-Methylpropiophenone is a chemical reagent used in electrocarboxylation reactions . It serves as a pharmaceutical and synthesis material intermediate . The chemical properties of 4’-Methylpropiophenone are provided by the benzene ring and carbonyl group . The carbonyl group gives ketonic characteristics to the molecule .
Molecular Mechanism
The molecular mechanism of 4’-Methylpropiophenone is largely determined by its chemical structure, particularly the presence of the carbonyl group . This group is highly reactive and can participate in a variety of chemical reactions, potentially interacting with various biomolecules.
Metabolic Pathways
4’-Methylpropiophenone can be involved in various metabolic pathways due to its role as a chemical reagent and intermediate in synthesis . The specific pathways and enzymes it interacts with would depend on the particular reactions it is involved in.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4’-Methylpropiophenone can be synthesized through various methods:
Oxidation Reactions: One common method involves the oxidation of 1-(4-methylphenyl)-1-propanol using oxidants such as potassium permanganate or chromium trioxide.
Friedel-Crafts Acylation: Another method involves the acylation of propiophenone with methyl chloride or methyl bromide using a Lewis acid catalyst.
Grignard Reaction: The reaction of propiophenone with methylmagnesium bromide or methyl lithium in the presence of a catalyst.
Industrial Production Methods: Industrial production of 4’-Methylpropiophenone typically involves large-scale oxidation reactions due to their efficiency and scalability. The choice of oxidant and reaction conditions can vary based on the desired yield and purity of the product.
Analyse Chemischer Reaktionen
4’-Methylpropiophenone undergoes various chemical reactions, including:
Halogenation: The aromatic ring can undergo halogenation reactions, introducing halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Halogenation: Halogen sources like chlorine or bromine.
Major Products:
Oxidation: 4’-Methylpropiophenone.
Reduction: 1-(4-methylphenyl)-1-propanol.
Halogenation: Halogenated derivatives of 4’-Methylpropiophenone.
Vergleich Mit ähnlichen Verbindungen
Propiophenone: An aromatic ketone without the methyl substituent.
Acetophenone: An aromatic ketone with a methyl group directly attached to the carbonyl carbon.
4’-Methylpropiophenone’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATYHUUYADUHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201535 | |
| Record name | p-Methylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-93-9 | |
| Record name | 4′-Methylpropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methylpropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Methylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHYLPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8490C17WAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



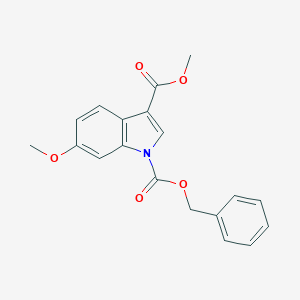
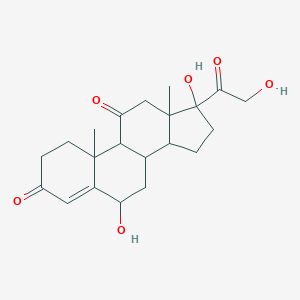
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
